molecular formula C11H20N2O3 B1493123 3-Ethoxy-4-hydroxy-1-prolylpyrrolidine CAS No. 2097946-99-9

3-Ethoxy-4-hydroxy-1-prolylpyrrolidine

Cat. No. B1493123
CAS RN: 2097946-99-9
M. Wt: 228.29 g/mol
InChI Key: SHXKMAWYGAWTDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-4-hydroxy-1-prolylpyrrolidine (EHPP) is a synthetic compound that has been used in scientific research since the early 2000s. Its unique properties have been utilized in a variety of applications, ranging from biochemical studies to drug development. EHPP has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers.

Scientific Research Applications

Molecular Recognition and Targeted Protein Degradation

Hydroxylation and fluorination of proline derivatives, similar to the modifications seen in 3-Ethoxy-4-hydroxy-1-prolylpyrrolidine, influence molecular recognition by biological systems. For instance, modified prolines with both hydroxylation and fluorination have been studied for their ability to bind to the von Hippel–Lindau (VHL) E3 ligase in a stereoselective manner, which is crucial for targeted protein degradation. Such modifications do not significantly affect the hydrogen bond donor capacity but alter the pyrrolidine ring's pucker. This alteration in structure enables these modified prolines to be used in the design of proteolysis targeting chimeras (PROTACs) for selective cellular degradation of target proteins, offering potential applications in medicinal chemistry and drug discovery (Testa et al., 2018).

Anti-inflammatory and Analgesic Applications

The structural framework of 3-Ethoxy-4-hydroxy-1-prolylpyrrolidine is reminiscent of compounds synthesized for potential anti-inflammatory and analgesic applications. For example, derivatives of pyrrolidinones, which share a similar core structure, have been evaluated as dual inhibitors of prostaglandin and leukotriene synthesis, displaying equipotent anti-inflammatory activities to well-known drugs like indomethacin but with reduced ulcerogenic effects. This suggests that modifications on the pyrrolidine nucleus, akin to those in 3-Ethoxy-4-hydroxy-1-prolylpyrrolidine, can lead to promising therapeutic agents with improved safety profiles (Ikuta et al., 1987).

Liver Fibrosis Research

In the context of liver fibrosis, compounds structurally related to 3-Ethoxy-4-hydroxy-1-prolylpyrrolidine, such as prolyl 4-hydroxylase inhibitors, have demonstrated efficacy in inhibiting stellate cell activation, a key event in the development of liver fibrosis. By targeting prolyl hydroxylation, these inhibitors can mitigate the fibrotic process, indicating potential applications of similar compounds in the treatment of liver diseases (Matsumura et al., 1997).

Conformational Effects on Peptides

The introduction of hydroxyl groups in proline residues, as seen in 3-Ethoxy-4-hydroxy-1-prolylpyrrolidine, significantly impacts the conformation of proline-containing peptides. These modifications affect the cis-trans amide bond isomerization and the pucker of the pyrrolidine ring, which are critical for the structural and functional roles of proline in peptides and proteins. Understanding these effects is vital for designing peptides with desired biological activities and stability (Panasik et al., 2009).

properties

IUPAC Name

(3-ethoxy-4-hydroxypyrrolidin-1-yl)-pyrrolidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-2-16-10-7-13(6-9(10)14)11(15)8-4-3-5-12-8/h8-10,12,14H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXKMAWYGAWTDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1O)C(=O)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-hydroxy-1-prolylpyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethoxy-4-hydroxy-1-prolylpyrrolidine
Reactant of Route 2
3-Ethoxy-4-hydroxy-1-prolylpyrrolidine
Reactant of Route 3
3-Ethoxy-4-hydroxy-1-prolylpyrrolidine
Reactant of Route 4
3-Ethoxy-4-hydroxy-1-prolylpyrrolidine
Reactant of Route 5
Reactant of Route 5
3-Ethoxy-4-hydroxy-1-prolylpyrrolidine
Reactant of Route 6
Reactant of Route 6
3-Ethoxy-4-hydroxy-1-prolylpyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.